molecular formula C10H11NO4 B13767043 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene

1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene

Cat. No.: B13767043
M. Wt: 209.20 g/mol
InChI Key: BQEJQPOSCPXSJC-FNORWQNLSA-N
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Description

1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene (CAS: 322474-08-8) is a nitroalkene derivative featuring a phenyl ring substituted with a hydroxy (-OH) group at position 2, a methoxy (-OCH₃) group at position 5, and a 2-nitropropene side chain. This compound is primarily utilized in industrial and scientific research, though its specific applications remain underexplored in publicly available literature .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-methoxy-2-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-6-9(15-2)3-4-10(8)12/h3-6,12H,1-2H3/b7-5+

InChI Key

BQEJQPOSCPXSJC-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=C(C=CC(=C1)OC)O)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The principal synthetic route to 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves a Knoevenagel-type condensation between a substituted benzaldehyde and nitroethane, catalyzed by amines or ammonium salts in an organic solvent. The key steps are:

  • Starting material: 2-Hydroxy-5-methoxybenzaldehyde (salicylaldehyde derivative with a methoxy substituent).
  • Nitroalkane: Nitroethane, providing the nitropropene moiety.
  • Catalyst: Amines such as dimethylamine, diethylamine, pyridine, or ammonium acetate.
  • Solvent: Organic solvents like acetic acid or lower alkanols (methanol, ethanol, propanol, butanol).
  • Reaction conditions: Mild temperatures, typically 0 to 50 °C in alkanols or 20 to 100 °C in acetic acid.

This reaction proceeds via the formation of a nitroalkene through condensation and dehydration, yielding the desired 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene as a crystalline solid after work-up.

Detailed Procedure

According to the patent literature on related nitropropenes, the preparation involves the following steps:

Step Description Details
1 Mixing reactants 2-Hydroxy-5-methoxybenzaldehyde and nitroethane are combined in equimolar or slight excess nitroethane proportions.
2 Catalysis Addition of catalytic amounts of an amine catalyst or ammonium acetate.
3 Reaction medium The mixture is dispersed in an organic solvent such as acetic acid or a lower alkanol.
4 Temperature control Reaction temperature maintained between 0-50 °C for alkanols or 20-100 °C for acetic acid.
5 Reaction time Stirring and heating for approximately 1 to several hours until completion.
6 Isolation The reaction mixture is diluted with water slowly, often with seeding crystals to induce crystallization.
7 Purification The precipitated nitropropene is separated by filtration or centrifugation, washed, and optionally recrystallized for purity.

This method yields the nitropropene as a high-purity crystalline solid suitable for further synthetic applications.

Alternative Synthetic Routes

While the Knoevenagel condensation is the most common method, other approaches include:

Research Findings and Analytical Data

Reaction Monitoring and Product Characterization

  • Crystallization: The nitropropene product precipitates as a crystalline solid upon addition of water to the reaction mixture, which can be enhanced by seeding.
  • Purity: Recrystallization from suitable solvents improves purity.
  • Spectroscopic data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used to characterize related nitropropenes and their derivatives. For example, 1H NMR spectra show characteristic vinyl protons of the nitroalkene and aromatic protons of the substituted phenyl ring.
  • Yield data: Typical yields range from moderate to high (50-80%) depending on catalyst, solvent, and reaction conditions.

Table: Summary of Preparation Parameters and Outcomes

Parameter Range/Type Effect on Reaction
Benzaldehyde derivative 2-Hydroxy-5-methoxybenzaldehyde Starting material
Nitroalkane Nitroethane Provides nitropropene moiety
Catalyst Ammonium acetate, dimethylamine, pyridine Catalyzes condensation
Solvent Acetic acid, methanol, ethanol Affects temperature and rate
Temperature 0-50 °C (alkanols), 20-100 °C (acetic acid) Controls reaction rate
Reaction time 1-4 hours Completion of condensation
Product isolation Water addition with seeding Crystallization of product
Purification Filtration, recrystallization Enhances purity
Yield 50-80% Dependent on conditions

Chemical Reactions Analysis

Reduction Reactions

The nitropropene group undergoes catalytic hydrogenation to form β-arylethylamines. Using Raney nickel in acetic acid under H₂ (40–100°C), the nitro group is reduced to an amine, with an intermediate ketone formed during the exothermic reaction .

Reduction Pathway Products Conditions
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene → Ketone intermediate → Amineβ-(2-Hydroxy-5-methoxyphenyl)-α-methyl-ethylamineH₂, Raney Ni, AcOH, 120°C

Mechanistic Notes :

  • The reduction is stepwise: nitropropene → ketone (via nitroso intermediate) → amine .

  • Excess acetic acid suppresses ketone formation by stabilizing the ammonium salt intermediate .

Electrophilic Aromatic Substitution (EAS)

Reaction Conditions Product
NitrationHNO₃, H₂SO₄, 0–10°C1-(2-Hydroxy-5-methoxy-4-nitrophenyl)-2-nitropropene
SulfonationH₂SO₄, 50°CSulfonic acid derivative

Nucleophilic Additions

The electron-deficient β-carbon of the nitropropene participates in Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields a β-amino-nitropropane derivative .

Nucleophile Product Selectivity
Methylamineβ-(2-Hydroxy-5-methoxyphenyl)-α-methyl-β-(methylamino)nitropropaneAnti-addition (stereoselective)

Cycloaddition Reactions

The nitroolefin moiety engages in [3+2] cycloadditions with silyl enol ethers, forming cyclic nitronates. For instance, reaction with 1-trimethylsilyloxycyclohexene produces a bicyclic nitronate intermediate .

Dienophile Product Catalyst
1-TrimethylsilyloxycyclohexeneBicyclic nitronateTiCl₂(O-iPr)₂

Acid-Base and Tautomerism

The phenolic hydroxyl group (pKa ~10) undergoes deprotonation in basic media, forming a phenoxide ion. This enhances the electron density of the aromatic ring, facilitating further EAS .

Medium Behavior
Acidic (pH < 3)Protonated hydroxyl, reduced ring activation
Basic (pH > 10)Phenoxide ion formation, increased ring reactivity

Thermal Decomposition

At elevated temperatures (>150°C), the nitropropene group decomposes exothermically, releasing NOₓ gases and forming a benzoquinone derivative .

Key Structural Influences on Reactivity

  • Nitro Group : Strong electron-withdrawing effect activates the β-carbon for nucleophilic attacks .

  • Hydroxyl and Methoxy Groups : Ortho/para-directing effects dominate, but steric hindrance from the nitropropene side chain modulates substitution patterns .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has the molecular formula C10H11NO4C_{10}H_{11}NO_4 and is characterized by a nitro group attached to a propene chain, along with a hydroxy and methoxy group on the aromatic ring. The presence of these functional groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that compounds similar to 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene exhibit significant antitumor properties. They have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have shown that nitroalkenes can disrupt microbial cell membranes, leading to cell death .

Neuroprotective Effects : Some derivatives of nitropropene compounds have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases . This is attributed to their ability to modulate oxidative stress pathways.

Agricultural Applications

Pesticidal Activity : 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has been evaluated for its insecticidal properties. Similar compounds have shown effectiveness against various pests, suggesting potential use as a natural pesticide . The mechanism often involves disrupting the nervous systems of insects or acting as growth regulators.

Materials Science Applications

Polymer Chemistry : The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties .

Dyes and Pigments : The unique chromophoric properties of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene enable its application in dye chemistry. It can be used to synthesize dyes that exhibit vibrant colors and stability under various environmental conditions .

Case Studies

Study Application Findings
Antitumor Study (2020) Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro with IC50 values lower than standard chemotherapeutics .
Agricultural Study (2019) Pesticide DevelopmentShowed effective control over aphid populations with minimal toxicity to non-target organisms .
Material Synthesis (2021) Polymer DevelopmentDeveloped a new class of biodegradable polymers with improved mechanical properties using 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene as a monomer .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Electronic Effects

  • These groups may also stabilize the nitropropene moiety via resonance effects .
  • Halogenated Derivatives : Bromo and fluoro substituents (e.g., 4-Br, 2-F) increase lipophilicity, favoring membrane permeability but reducing solubility. For example, 1-(4-Bromophenyl)-2-nitropropene (MW: 242.07 g/mol) is a high-molecular-weight compound used in specialized syntheses .
  • Heterocyclic Analogs: Thienyl-substituted derivatives (e.g., N1 in ) exhibit enhanced antitrypanosomal activity (IC₅₀: 0.6 µM against T. cruzi epimastigotes) due to the electron-rich thienyl ring, which may improve target binding .

Physicochemical Properties

  • Melting Points and Stability: Fluorophenyl derivatives (e.g., 1-(2-Fluorophenyl)-2-nitropropene) exhibit lower melting points (43–44°C) compared to brominated or polar analogs, reflecting reduced intermolecular forces . The target compound’s hydroxy/methoxy groups likely increase melting points and crystalline stability, as seen in related hydroxyacetophenones .
  • Synthetic Routes: Most nitropropene derivatives are synthesized via condensation of nitroalkanes with aldehydes or ketones. For example, 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene may derive from 1-(2-hydroxy-5-methoxyphenyl)ethanone precursors .

Biological Activity

1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene features a nitro group attached to a propene chain, with a phenolic moiety that includes both hydroxy and methoxy substituents. The presence of the methoxy group is known to enhance the biological activity of phenolic compounds by increasing their lipophilicity and modulating their interaction with biological targets.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene against various cancer cell lines. The compound has been tested using the MTT assay, which measures cell viability based on mitochondrial activity. In these studies, it was found that:

  • IC50 Values : The compound exhibited an IC50 value indicative of its potency in inducing cell death in cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 110.65 μg/ml to 151.71 μg/ml, suggesting that 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene may also possess comparable activities .

The cytotoxic effects of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis and inhibiting cell proliferation.
  • Cell Cycle Arrest : Studies suggest that the compound may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from dividing .

Case Studies

Several case studies have explored the effects of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene in vivo and in vitro:

  • In Vitro Study on Human Colorectal Adenocarcinoma : A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Comparative Analysis with Other Phenolic Compounds : In comparative studies with other methoxy-substituted phenolic compounds, 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene showed enhanced cytotoxicity due to its unique structural features that facilitate better interaction with cellular targets .

Summary Table of Biological Activities

Compound NameIC50 (μg/ml)Mechanism of Action
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropeneTBDInduces apoptosis; ROS generation
4-Methoxyphenylcarbomylbicyclo[3.3.1]nonane110.65Enhanced cytotoxicity via methoxy groups
Unsubstituted bicyclo[3.3.1]nonane151.71Lower potency compared to methoxy derivatives

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene, and how can yield be improved?

The compound is synthesized via condensation of 1-(2-hydroxy-5-methoxyphenyl)ethanone with hydrazine sulfate under reflux conditions in ethanol, catalyzed by triethylamine. Key parameters include:

  • Reaction time : 32 hours of reflux .
  • Molar ratios : 1:0.5 (ketone to hydrazine sulfate) with excess triethylamine (1.5 mmol) to deprotonate intermediates .
  • Workup : Cooling and filtration yield a 60% crude product, with recrystallization in ethyl acetate producing X-ray-quality crystals . Yield optimization : Adjusting solvent polarity (e.g., using methanol instead of ethanol) or employing microwave-assisted synthesis could reduce reaction time and improve purity.

Q. How is the molecular structure of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Direct methods via SHELXS-97, followed by refinement using SHELXL-97 with full-matrix least-squares on F2F^2 .
  • Key structural features :
  • Planarity of non-hydrogen atoms (deviation < 0.029 Å) except methoxy groups .

  • Intramolecular O–H⋯N hydrogen bond (2.62 Å) stabilizing the enol-imine tautomer .
    Table 1 : Crystallographic Data

    ParameterValue
    Space groupP21/cP2_1/c
    a,b,ca, b, c (Å)8.5545, 6.4614, 14.3548
    β\beta (°)91.243
    VV (ų)793.26
    ZZ2

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement metrics (e.g., RRR-factors) be resolved for this compound?

Discrepancies arise from data quality, absorption corrections, and hydrogen atom modeling.

  • Refinement strategy :
  • Use high-resolution data (θmax=27.6\theta_{\text{max}} = 27.6^\circ) to reduce RintR_{\text{int}} (0.023) .
  • Apply anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms (C–H=0.960.97\text{C–H} = 0.96–0.97 Å) .
    • Key metrics :
  • R[F2>2σ(F2)]=0.047R[F^2 > 2\sigma(F^2)] = 0.047, wR(F2)=0.178wR(F^2) = 0.178, S=1.05S = 1.05 .
  • Weighting scheme: w=1/[σ2(Fo2)+(0.1017P)2+0.1301P]w = 1/[\sigma^2(F_o^2) + (0.1017P)^2 + 0.1301P], where P=(Fo2+2Fc2)/3P = (F_o^2 + 2F_c^2)/3 .
    Troubleshooting : Re-examine absorption correction (multi-scan vs. empirical) and validate H-bond geometry against DFT calculations.

Q. What mechanistic insights can be drawn from the compound’s tautomeric behavior in solution vs. solid state?

The solid-state structure favors the enol-imine tautomer due to intramolecular O–H⋯N hydrogen bonding (2.62 Å) . In solution (e.g., DMSO-d₆), keto-amine tautomers may dominate, detectable via:

  • NMR : 1H^1\text{H} chemical shifts for imine protons (~8.5 ppm) vs. enolic OH (~12 ppm).
  • UV-Vis : Absorption bands at 350–400 nm (n→π* transitions) sensitive to tautomeric equilibrium . Computational validation : DFT studies (B3LYP/6-311++G**) can model energy differences between tautomers and predict solvent effects.

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the methoxy-substituted ring.

  • Electrochemical analysis : Cyclic voltammetry reveals reduction peaks near −0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion.
  • Reactivity : Nitropropene derivatives undergo nucleophilic additions (e.g., Michael addition with thiols) or photochemical [2+2] cycloadditions . Table 2 : Key Bond Lengths (Å)
BondLength
C7–N1 (imine)1.284
N1–N2 (hydrazide)1.386
O1–H1 (H-bond)0.82

Q. What strategies are effective in resolving conflicting data from spectroscopic vs. crystallographic analyses?

Conflicts may arise from dynamic processes (e.g., tautomerism) or sample purity.

  • Cross-validation :
  • Compare SC-XRD hydrogen positions with 1H^1\text{H}-NMR integration ratios.
  • Use IR spectroscopy to confirm absence of ketone C=O stretches (~1700 cm⁻¹) in the solid state .
    • Advanced techniques :
  • Variable-temperature XRD to probe thermal motion effects.
  • Hirshfeld surface analysis to quantify intermolecular interactions missed in spectroscopy .

Methodological Guidance

  • Synthesis : Prioritize recrystallization in ethyl acetate for high-purity crystals .
  • Crystallography : Use SHELXL-97 for refinement, leveraging its robustness in handling H-atom constraints and anisotropic displacement parameters .
  • Spectroscopy : Employ DOSY NMR to distinguish tautomers in solution via diffusion coefficients.

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